

G2/M Cell Cycle Arrest Induced by CHR-6494 TFA: A Technical Overview

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Compound of Interest		
Compound Name:	CHR-6494 TFA	
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Introduction

Haploid germ cell-specific nuclear protein kinase (HASPIN) is a serine/threonine kinase that plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (pH3T3).[1][2] This phosphorylation event is essential for the proper accumulation of the chromosomal passenger complex (CPC) at centromeres, which in turn ensures correct spindle-kinetochore attachment, chromosome cohesion, and segregation during cell division.[1][3] Given its restricted expression in proliferating cells and its elevated levels in various cancers, HASPIN has emerged as a promising target for anticancer drug development.[1][2] CHR-6494 TFA is a potent, first-in-class small-molecule inhibitor of HASPIN, which has demonstrated significant anti-proliferative and pro-apoptotic activities in numerous cancer models by inducing G2/M cell cycle arrest.[3][4][5] This technical guide provides an in-depth analysis of the mechanism, quantitative effects, and experimental methodologies related to CHR-6494 TFA-induced G2/M arrest.

Core Mechanism of Action

CHR-6494 TFA exerts its effect by directly inhibiting the kinase activity of HASPIN. This interruption of the normal mitotic signaling cascade leads to a series of downstream events culminating in cell cycle arrest and, ultimately, apoptosis. The primary mechanism does not appear to involve the induction of DNA damage, as treatment with CHR-6494 did not lead to an increase in markers such as γ-H2AX, phospho-CHK1, or phospho-CHK2.[2]

Foundational & Exploratory

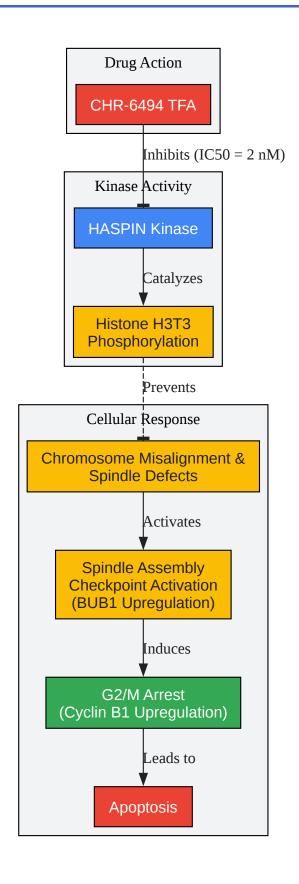




The key steps in the pathway are:

- HASPIN Inhibition: CHR-6494 binds to HASPIN, potently inhibiting its kinase activity with an IC50 of 2 nM.[4]
- H3T3 Phosphorylation Blockade: The inhibition of HASPIN prevents the phosphorylation of its primary substrate, Histone H3 at Threonine 3.[1][4]
- Mitotic Defects: The absence of pH3T3 leads to defects in chromosome alignment and cohesion, causing abnormal mitotic spindle morphology and centrosome amplification.[3][4]
- Checkpoint Activation: These mitotic errors trigger the spindle assembly checkpoint, leading to the upregulation of proteins like BUB1.[4]
- G2/M Arrest: The cell cycle is halted at the G2/M transition to prevent catastrophic mitotic progression. This arrest is marked by the accumulation of mitotic markers like Cyclin B1.[4]
- Apoptosis: Prolonged mitotic arrest ultimately induces programmed cell death (apoptosis).[1]
 [4]





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Caption: Signaling pathway of **CHR-6494 TFA**-induced G2/M arrest.





Quantitative Analysis of In Vitro Efficacy

CHR-6494 demonstrates potent, dose-dependent anti-proliferative effects across a wide range of cancer cell lines.

Table 1: IC50 Values for CHR-6494 TFA in Various Cell

Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
HCT-116	Colorectal Carcinoma	500	[4][6]
HeLa	Cervical Cancer	473	[4][6]
MDA-MB-231	Breast Cancer	752 - 757.1	[1][4][6]
SKBR3	Breast Cancer	1530	[1]
MCF7	Breast Cancer	900.4	[1]
Various Melanoma	Melanoma	396 - 1229	[4][7]
Wi-38	Normal Lung Fibroblast	1059	[4]
MCF10A	Non-tumorigenic Breast	547	[1]

Table 2: Effect of CHR-6494 TFA on Cell Cycle

Distribution

Cell Line	Treatment	% of Cells in G2/M Phase (Mean ± SD)	Reference
MDA-MB-231	Control (DMSO)	17.7 ± 0.6%	[1]
MDA-MB-231	500 nM CHR-6494	25.4 ± 0.5%	[1]
MDA-MB-231	1000 nM CHR-6494	26.3 ± 1.5%	[1]
SKBR3 & MCF7	Various Doses	Similar dose- dependent increases observed	[1]



Note: In MDA-MB-231 cells, while 1000 nM CHR-6494 significantly increased the population of mitotic (MPM-2 positive) cells, this did not fully account for the total increase in the G2/M fraction, indicating that a majority of the arrested cells are in the G2 phase.[1]

Key Experimental Methodologies

Reproducible and accurate assessment of CHR-6494's effects relies on standardized cellular and molecular biology techniques.



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Caption: Experimental workflow for cell cycle analysis.

Cell Viability (XTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

- Protocol:
 - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat cells with a serial dilution of CHR-6494 TFA (e.g., 0 to 10⁵ nM) and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[4]
 - Prepare the XTT labeling mixture (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]bis (4-methoxy6-nitro) benzene sulfonic acid hydrate) according to the manufacturer's instructions.
 - Add the XTT reagent to each well and incubate for 4-6 hours at 37°C.



- Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.[1]

- Protocol:
 - Culture cells with the desired concentrations of CHR-6494 TFA (e.g., 500 nM, 1000 nM)
 for 24-36 hours.[1]
 - Harvest cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.
 - Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
 - Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
 - Incubate in the dark for 30 minutes at room temperature.
 - Analyze the DNA content using a flow cytometer. The G2/M population is identified by its characteristic 4N DNA content.

Mitotic Cell Quantification (MPM-2 Staining)

To specifically identify cells in M-phase, co-staining with an antibody against the mitosisspecific phosphoprotein marker MPM-2 is performed.[1]

- · Protocol:
 - Follow steps 1-3 from the Cell Cycle Analysis protocol.



- After fixation, permeabilize the cells with a solution like 0.25% Triton X-100 in PBS.
- Incubate cells with an anti-phospho-Ser/Thr-Pro MPM-2 primary antibody.
- Wash and incubate with a fluorescently-labeled secondary antibody.
- Resuspend cells in a PI/RNase A solution.
- Analyze by flow cytometry, gating on the MPM-2 positive population to quantify mitotic cells.

Western Blotting for pH3T3

This technique is used to confirm the on-target effect of CHR-6494 by measuring the levels of histone H3 phosphorylation.

- · Protocol:
 - Treat cells with CHR-6494 TFA (e.g., 1000 nM) for 24 hours.[1]
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Quantify total protein concentration using a BCA assay.
 - Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3).
 - Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
 - Re-probe the membrane with an antibody for total Histone H3 or a loading control like GAPDH to ensure equal loading.

In Vivo Efficacy



The anti-tumor properties of CHR-6494 have been validated in several mouse xenograft models.

- Colorectal Cancer Model: In nude mice bearing HCT-116 xenografts, intraperitoneal (i.p.) administration of CHR-6494 (50 mg/kg) in cycles resulted in dose-dependent tumor growth inhibition without significantly affecting the body weight of the mice.[4]
- Breast Cancer Model: In an MDA-MB-231 xenograft model, CHR-6494 (20 mg/kg, i.p.) inhibited tumor volume and weight.[4] However, another study noted that the compound failed to inhibit MDA-MB-231 tumor growth under conditions that were effective in the colorectal model, suggesting that efficacy may be context-dependent.[1]
- Intestinal Polyp Model: In Apc(Min/+) mice, a model for familial colon tumors, CHR-6494 administration significantly inhibited the development of intestinal polyps.[8][9]

Conclusion

CHR-6494 TFA is a potent and specific inhibitor of HASPIN kinase that effectively induces G2/M cell cycle arrest and apoptosis in a broad range of cancer cell lines. Its mechanism of action is well-defined, stemming from the blockade of Histone H3 Threonine 3 phosphorylation, which leads to critical mitotic defects and subsequent cell cycle arrest. The quantitative data from in vitro studies robustly support its anti-proliferative effects. While in vivo studies have shown promising results in some models, further investigation is warranted to optimize dosing strategies and identify patient populations most likely to benefit from HASPIN inhibition. The detailed methodologies provided herein serve as a guide for researchers to further explore the therapeutic potential of CHR-6494 and other HASPIN inhibitors in oncology drug development.

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